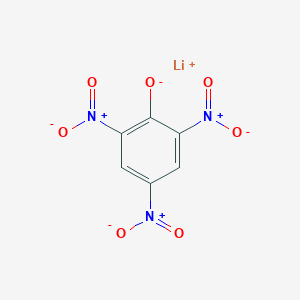
Urea, (2-thiazolin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (2-thiazolin-2-yl)-, also known as thiourea, is a sulfur-containing organic compound. It has a variety of applications in scientific research, particularly in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Urea has a variety of applications in scientific research. It is commonly used as a protein denaturant and a reagent in protein crystallization. It is also used as a source of nitrogen in plant growth experiments. Urea has been used in the synthesis of various compounds, including pharmaceuticals and pesticides. It has also been used as a reagent in the synthesis of metal complexes.
Mécanisme D'action
Urea acts as a protein denaturant by disrupting the hydrogen bonding and hydrophobic interactions that hold the protein structure together. It can also disrupt the disulfide bonds that stabilize the protein structure. Urea can also act as a chaotropic agent, which disrupts the structure of water molecules around the protein, causing it to unfold.
Effets Biochimiques Et Physiologiques
Urea has a variety of biochemical and physiological effects. It is a major component of urine in mammals, where it plays a role in the regulation of water balance and nitrogen excretion. Urea is also involved in the synthesis of arginine, which is an important precursor for the synthesis of nitric oxide. Urea has been shown to have antioxidant properties and can protect cells against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Urea has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also a mild denaturant, which allows for the controlled unfolding of proteins. However, urea can also have non-specific effects on proteins, which can make it difficult to interpret experimental results. Urea can also be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on urea. One area of interest is the development of new methods for protein crystallization using urea. Another area of interest is the use of urea as a denaturant for the study of protein folding and misfolding. Urea may also have potential applications in the development of new drugs and therapies for diseases such as cancer and Alzheimer's disease. Further research is needed to fully understand the biochemical and physiological effects of urea and its potential applications in scientific research.
Méthodes De Synthèse
Urea can be synthesized through the reaction of ammonium thiocyanate with sodium hydroxide. The reaction produces Urea, (2-thiazolin-2-yl)- and ammonium carbonate as byproducts. The reaction can be represented as follows:
NH4SCN + NaOH → SC(NH2)2 + NH4HCO3
Propriétés
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c5-3(8)7-4-6-1-2-9-4/h1-2H2,(H3,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHFVQOVGBVYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (2-thiazolin-2-yl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














